molecular formula C14H28N4 B11743061 [2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11743061
M. Wt: 252.40 g/mol
InChI Key: XSXNDKDOKBDHLO-UHFFFAOYSA-N
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Description

[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with diethylaminoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • [2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
  • [2-(diethylamino)ethyl][(3-methyl-1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • [2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-imidazol-4-yl)methyl]amine

Uniqueness

Compared to similar compounds, [2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine exhibits unique properties due to the presence of the diethylaminoethyl group and the specific substitution pattern on the pyrazole ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H28N4

Molecular Weight

252.40 g/mol

IUPAC Name

N',N'-diethyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C14H28N4/c1-5-9-18-12-14(13(4)16-18)11-15-8-10-17(6-2)7-3/h12,15H,5-11H2,1-4H3

InChI Key

XSXNDKDOKBDHLO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCCN(CC)CC

Origin of Product

United States

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